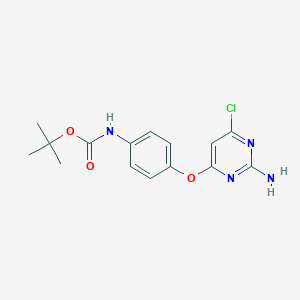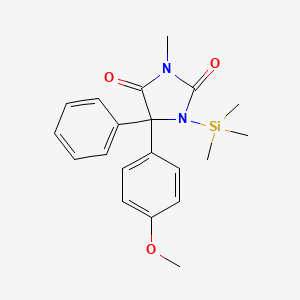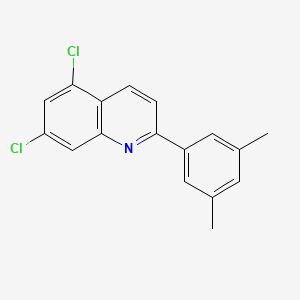
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a chloropyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate typically involves the reaction of 2-amino-6-chloropyrimidine with tert-butyl 4-hydroxyphenylcarbamate. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction and achieve a high yield of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized to ensure high purity and yield, with additional steps such as recrystallization or chromatography used to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The amino and chloro groups on the pyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and phenol.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the carbamate group yields the corresponding amine and phenol, while oxidation can lead to the formation of various oxidized derivatives .
Applications De Recherche Scientifique
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate involves its interaction with specific molecular targets. The amino and chloropyrimidine groups can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl 2-(4-amino-6-chloropyrimidin-5-yloxy)ethylmethylcarbamate
- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- 2,4,6-Tri-tert-butylpyrimidine
Uniqueness
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yloxy)phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .
Propriétés
Formule moléculaire |
C15H17ClN4O3 |
|---|---|
Poids moléculaire |
336.77 g/mol |
Nom IUPAC |
tert-butyl N-[4-(2-amino-6-chloropyrimidin-4-yl)oxyphenyl]carbamate |
InChI |
InChI=1S/C15H17ClN4O3/c1-15(2,3)23-14(21)18-9-4-6-10(7-5-9)22-12-8-11(16)19-13(17)20-12/h4-8H,1-3H3,(H,18,21)(H2,17,19,20) |
Clé InChI |
TZMDHQXDZYBCEH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[(Trichloromethyl)sulfanyl]oxy}benzene](/img/structure/B13963862.png)




![Ethyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-fluorobenzoate](/img/structure/B13963893.png)







